N-(pyridin-2-yl)prop-2-enamide
Overview
Description
N-(pyridin-2-yl)prop-2-enamide is an organic compound with the molecular formula C8H8N2O It is a member of the amide family and contains a pyridine ring attached to a prop-2-enamide group
Mechanism of Action
Target of Action
The primary targets of N-(pyridin-2-yl)prop-2-enamide are currently unknown
Mode of Action
It is known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors such as pH, presence of other molecules, and cellular conditions could also potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
N-(pyridin-2-yl)prop-2-enamide has been found to interact with various enzymes and proteins in biochemical reactions The nature of these interactions is complex and involves various biochemical processes
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function in in vitro or in vivo studies . Information on the product’s stability and degradation is not yet available.
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. The reaction conditions typically involve mild temperatures and metal-free environments .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidative amidation can yield N-(pyridin-2-yl)amides, while reduction reactions can produce the corresponding amine derivatives .
Scientific Research Applications
N-(pyridin-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-2-yl)prop-2-enamide include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-pyridin-2-ylprop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKUBTGXSHTDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432779 | |
Record name | 2-Propenamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40000-69-9 | |
Record name | 2-Propenamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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